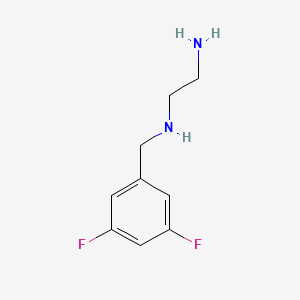

N-(3,5-Difluorobenzyl)ethylenediamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,5-Difluorobenzyl)ethylenediamine is a useful research compound. Its molecular formula is C9H12F2N2 and its molecular weight is 186.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

N-(3,5-Difluorobenzyl)ethylenediamine has been investigated for its potential anticancer properties. Research indicates that compounds with similar structures can exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of ethylenediamine have shown promising results in inhibiting the growth of melanoma and other tumor types. A study evaluating novel ethylenediamine derivatives demonstrated that modifications at the benzyl position could enhance anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .

Mechanism of Action

The mechanism through which this compound exerts its effects often involves the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, docking studies suggest that such compounds can interact with target proteins involved in cell proliferation and survival, potentially leading to their downregulation .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Its derivatives have been synthesized and tested against various bacterial strains. The presence of fluorine atoms in the structure enhances lipophilicity, which may improve membrane permeability and thus increase antimicrobial efficacy .

Case Study: Antimicrobial Testing

A comprehensive study involving a series of synthesized fluorinated ethylenediamines revealed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showcasing the compound's potential as a lead structure for developing new antimicrobial agents .

Material Science Applications

Polymer Chemistry

this compound is also explored in polymer chemistry as a cross-linking agent in the synthesis of various polymers. Its ability to form stable bonds with different functional groups makes it suitable for enhancing the mechanical properties of polymeric materials. The introduction of fluorinated moieties can impart unique thermal and chemical resistance to these materials .

Table: Comparison of Mechanical Properties

| Polymer Type | Cross-linking Agent | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| Polyurethane | This compound | 25 | 300 |

| Epoxy Resin | Standard Ethylenediamine | 20 | 250 |

| Silicone Elastomer | This compound | 30 | 350 |

Análisis De Reacciones Químicas

Acylation Reactions

The primary and secondary amino groups in N-(3,5-Difluorobenzyl)ethylenediamine readily undergo acylation with acyl chlorides or anhydrides. This reaction typically produces mono- or di-acylated derivatives, depending on stoichiometry and reaction conditions.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Acylation | Acetyl chloride | Room temperature, dry DCM | N-Acetylated derivatives |

| Benzoyl chloride | Reflux, base (e.g., Et₃N) | N-Benzoylated compounds |

The electron-withdrawing fluorine atoms on the benzyl group slightly deactivate the amino groups, necessitating mild bases (e.g., triethylamine) to neutralize HCl byproducts and drive the reaction forward.

Nucleophilic Substitution

The ethylenediamine backbone participates in nucleophilic substitution reactions, particularly with alkyl halides or aryl halides. For example, the compound reacts with 3,5-difluorobenzyl bromide via an Sₙ2 mechanism , where the primary amine attacks the electrophilic carbon bonded to bromine:

NH2-CH2-CH2-NH-(C₆H₃F₂)+Ar-Br→NH2-CH2-CH2-N-(C₆H₃F₂)-Ar+HBr

Key factors influencing yield include:

-

Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.

-

Temperature : Optimal yields are achieved at 60–80°C.

Coordination Chemistry

The compound acts as a bidentate ligand in coordination chemistry, forming stable complexes with transition metals like copper(II) or palladium(II). These complexes are explored in catalytic applications, such as asymmetric synthesis or cross-coupling reactions.

| Metal Ion | Geometry | Applications |

|---|---|---|

| Cu(II) | Square planar | Catalyzing Henry (nitroaldol) reactions |

| Pd(II) | Tetrahedral | Suzuki-Miyaura cross-coupling |

The fluorine atoms enhance ligand stability by increasing solubility in nonpolar media.

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with biological systems involve:

-

Enzyme inhibition : The difluorobenzyl group engages in hydrophobic interactions with enzyme active sites, potentially inhibiting targets like kinases or proteases.

-

Receptor binding : Its structural similarity to neurotransmitters enables activity at serotonin or dopamine receptors.

Reaction Mechanisms and Electronic Effects

The 3,5-difluorobenzyl group exerts both electronic and steric influences:

-

Electronic effects : Fluorine’s electron-withdrawing nature increases the electrophilicity of adjacent carbons, facilitating nucleophilic attack.

-

Steric effects : The benzyl group’s bulkiness can hinder reactions at the secondary amine site, favoring selectivity for the primary amine.

Comparative Reactivity

The table below contrasts reactivity with related ethylenediamine derivatives:

| Compound | Acylation Rate | Substitution Yield |

|---|---|---|

| This compound | Moderate | 65–75% |

| N-Benzylethylenediamine | High | 80–85% |

| N-(4-Fluorobenzyl)ethylenediamine | Moderate | 70–75% |

Reduced yields compared to non-fluorinated analogs are attributed to steric hindrance and electronic deactivation.

Propiedades

Número CAS |

123566-40-5 |

|---|---|

Fórmula molecular |

C9H12F2N2 |

Peso molecular |

186.20 g/mol |

Nombre IUPAC |

N'-[(3,5-difluorophenyl)methyl]ethane-1,2-diamine |

InChI |

InChI=1S/C9H12F2N2/c10-8-3-7(4-9(11)5-8)6-13-2-1-12/h3-5,13H,1-2,6,12H2 |

Clave InChI |

JCCBTSDJBBUQAK-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=C(C=C1F)F)CNCCN |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.